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Compound of Interest

Compound Name: Triallyl trimellitate

Cat. No.: B153658

An In-Depth Technical Guide to the Spectroscopic Analysis of Triallyl Trimellitate

For researchers, scientists, and professionals in drug development, a thorough understanding
of the structural and chemical properties of molecules is paramount. Triallyl trimellitate
(TATM), with its applications as a crosslinking agent and in polymer chemistry, necessitates a
comprehensive spectroscopic characterization. This guide provides a detailed analysis of
triallyl trimellitate using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS), complete with predicted data, detailed experimental protocols, and a
workflow visualization.

Molecular Structure

Triallyl trimellitate (IUPAC name: tris(prop-2-enyl) benzene-1,2,4-tricarboxylate) is an
aromatic ester with the chemical formula C1sH1s0Oe and a molecular weight of approximately
330.33 g/mol .[1][2] Its structure consists of a central benzene ring substituted with three
carboxylate groups at positions 1, 2, and 4, each esterified with an allyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. Due to the lack of publicly available experimental spectra, the following data is
predicted based on established principles of NMR spectroscopy.

'H NMR Spectroscopy
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The proton NMR spectrum of triallyl trimellitate is expected to show distinct signals for the
aromatic protons and the protons of the three allyl groups. The asymmetry of the substitution
on the benzene ring renders the three aromatic protons chemically non-equivalent.

Table 1: Predicted *H NMR Data for Triallyl Trimellitate (in CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.3-8.5 d 1H Aromatic H
~8.2-84 dd 1H Aromatic H
~79-8.1 d 1H Aromatic H
~5.9-6.1 m 3H -CH=CH:
~52-54 m 6H -CH=CH:
~4.8-5.0 d 6H -O-CHz2-

3C NMR Spectroscopy

The 3C NMR spectrum will provide information on all 18 carbon atoms in the molecule. Due to
symmetry, some carbons in the allyl groups are equivalent.

Table 2: Predicted 3C NMR Data for Triallyl Trimellitate (in CDCls)
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Chemical Shift (6, ppm) Assighment

~165 - 167 C=0 (Ester)

~134 - 136 Aromatic C (quaternary)
~131- 133 Aromatic CH

~128 - 130 Aromatic CH
~131-133 -CH=CH:

~118 - 120 -CH=CH:

~65 - 67 -O-CHz2-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The

spectrum of triallyl trimellitate is dominated by the characteristic absorptions of the ester and

allyl groups.

Table 3: Expected FT-IR Absorption Bands for Triallyl Trimellitate

Wavenumber (cm~?)

Intensity Assignment

=C-H stretch (aromatic and

~3100 - 3000 Medium alkene)

~2980 - 2850 Medium C-H stretch (aliphatic)
~1725 Strong C=0 stretch (ester carbonyl)
~1645 Medium C=C stretch (alkene)

~1600, ~1470 Medium-Weak C=C stretch (aromatic ring)
~1250 - 1100 Strong C-O stretch (ester)

~090, ~920 Strong =C-H bend (alkene out-of-

plane)
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and offering insights into its structure.

High-Resolution Mass Spectrometry (HRMS)

For CisH180e:
o Calculated Monoisotopic Mass: 330.1103 Da

e Observed [M+H]*: 331.1176 Da[1]

Fragmentation Pattern

Under electron ionization (EI) or electrospray ionization (ESI), triallyl trimellitate is expected to
fragment. Key fragment ions observed in LC-MS analysis are presented below.

Table 4: Major Fragment lons of Triallyl Trimellitate in MS

miz Possible Assignment
331.1176 [M+H]* (Protonated molecular ion)
273.0757 [M - C3HsO]J* (Loss of an allyloxy radical)

M - 2(C3Hs0) - H]* (Loss of two allylox
193.0131 [ ( )-HI"( Yoy

groups)
81.0699 [CeHsO]*
41.0386 [CsHs]* (Allyl cation)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of triallyl trimellitate.

NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 10-20 mg of triallyl trimellitate in 0.6-0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 'H NMR Acquisition:
o Pulse sequence: Standard single-pulse experiment.
o Spectral width: -2 to 12 ppm.
o Number of scans: 16-32.
o Relaxation delay: 1-2 seconds.
e 13C NMR Acquisition:
o Pulse sequence: Proton-decoupled pulse experiment.
o Spectral width: 0 to 220 ppm.
o Number of scans: 1024 or more, depending on sample concentration.
o Relaxation delay: 2 seconds.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decays (FIDs). Calibrate the *H spectrum to the TMS signal at
0.00 ppm and the 13C spectrum to the CDCIs solvent peak at 77.16 ppm.

IR Spectroscopy

o Sample Preparation: As triallyl trimellitate is a liquid, the Attenuated Total Reflectance
(ATR) method is ideal. Place a single drop of the neat liquid directly onto the ATR crystal
(e.g., diamond or ZnSe).

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
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o Scan range: 4000 to 400 cm~1.
o Resolution: 4 cm~1,
o Number of scans: 16-32.

o Acquire a background spectrum of the clean, empty ATR crystal prior to sample analysis.
The instrument software will automatically subtract the background from the sample
spectrum.

o Data Analysis: Identify the major absorption peaks and assign them to the corresponding
functional group vibrations.

Mass Spectrometry (LC-MS)

o Sample Preparation: Prepare a dilute solution of triallyl trimellitate (e.g., 10 ug/mL) in a
suitable solvent system such as methanol or acetonitrile/water.

 Instrumentation: Employ a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap,
coupled with a liquid chromatography system.

o Chromatographic Separation (Example):
o Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 pum).
o Mobile phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
o Flow rate: 0.3 mL/min.

e Mass Spectrometry Parameters (ESI+):

o lonization mode: Electrospray lonization, positive ion mode.

o

Capillary voltage: 3-4 kV.

[¢]

Source temperature: 120-150 °C.

[¢]

Scan range: m/z 50-500.
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o For fragmentation data (MS/MS), select the precursor ion (m/z 331.1) and apply collision-
induced dissociation (CID) with varying collision energies.

o Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the
molecular ion and identify the major fragment ions.

Workflow Visualization

The logical flow of spectroscopic analysis, from sample handling to final data interpretation, is
crucial for systematic characterization.
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Spectroscopic Analysis Workflow for Triallyl Trimellitate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/9

Tech Support


https://www.benchchem.com/product/b153658?utm_src=pdf-body-img
https://www.benchchem.com/product/b153658?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. Triallyl trimellitate | C18H1806 | CID 75903 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 2. youtube.com [youtube.com]

« To cite this document: BenchChem. [spectroscopic analysis of triallyl trimellitate (NMR, IR,
MS)]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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